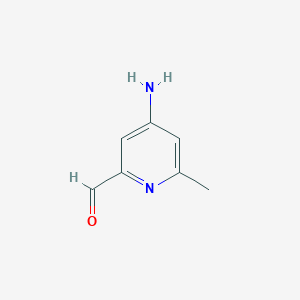

4-Amino-6-methylpicolinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

4-amino-6-methylpyridine-2-carbaldehyde |

InChI |

InChI=1S/C7H8N2O/c1-5-2-6(8)3-7(4-10)9-5/h2-4H,1H3,(H2,8,9) |

InChI Key |

ARMWBOWRUSJDJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)C=O)N |

Origin of Product |

United States |

Structural Context and Chemical Significance Within Pyridine Derivatives

The chemical behavior of 4-Amino-6-methylpicolinaldehyde is dictated by the interplay of its constituent parts: the pyridine (B92270) ring, the aldehyde function, the amino group, and the methyl group. The pyridine ring, an aromatic heterocycle, is electron-deficient, which influences the reactivity of its substituents.

The aldehyde group (-CHO) at the 2-position is a key reactive site. Similar to other pyridine-2-carbaldehydes, it can undergo nucleophilic attack. wikipedia.org This makes it a valuable precursor for forming Schiff bases through reactions with primary amines, a common strategy for synthesizing multidentate ligands for coordination chemistry. wikipedia.orgresearchgate.net The formation of iminopyridine complexes from pyridine-2-carbaldehyde derivatives is a well-established method for creating robust metal complexes. wikipedia.org

The amino group (-NH2) at the 4-position is an electron-donating group, which can modulate the electronic properties of the pyridine ring. Its presence can influence the reactivity of the aldehyde group and the pyridine nitrogen. The amino group itself can be a site for further chemical modification, such as acylation or alkylation. nih.gov

The methyl group (-CH3) at the 6-position also contributes to the electronic landscape of the molecule and can offer steric influence in reactions involving the adjacent pyridine nitrogen.

The combination of these functional groups on a single pyridine scaffold provides a versatile platform for constructing more complex molecules. For instance, compounds with similar structures, like aminopyrimidine aldehydes, are used as precursors for synthesizing fused heterocyclic systems. researchgate.netacs.org

Research Landscape and Emerging Applications in Chemical Sciences

Established Synthetic Routes to this compound

The construction of this compound can be approached through several strategic pathways. These routes typically involve the sequential introduction of the amino, methyl, and aldehyde functionalities onto a pyridine scaffold or the modification of a pre-functionalized pyridine precursor.

The synthesis of this compound logically begins with readily available substituted pyridines. A common strategy involves a multi-step process starting from a precursor where the desired functional groups are already present in a different oxidation state or as a more stable equivalent.

One plausible route starts with 4-nitropicolinic acid N-oxide. The nitro group can be reduced to an amino group, and the N-oxide can be deoxygenated. For instance, a related compound, 4-aminopicolinic acid, is prepared via the catalytic hydrogenation of 4-nitropicolinic acid N-oxide. umsl.edu This aminopicolinic acid could then, in principle, be selectively reduced at the carboxylic acid position to yield the target aldehyde.

Another viable strategy involves starting with a halogenated pyridine. For example, a 4-halo-6-methylpicolinate could undergo nucleophilic aromatic substitution to introduce the amino group, followed by conversion of the ester to the aldehyde. The table below outlines potential precursors and the key transformations required.

Table 1: Potential Precursor-Based Synthetic Strategies

| Precursor Compound | Key Transformation Steps | Rationale |

|---|---|---|

| 4-Chloro-6-methylpicolinonitrile | 1. Hydrolysis of nitrile to aldehyde. 2. Amination of the 4-chloro position. | The nitrile group serves as a stable precursor to the aldehyde. The chloro group allows for late-stage amination. |

| 2-Amino-6-methylpyridine | 1. Introduction of the aldehyde group at the 4-position (e.g., via formylation). | Utilizes a commercially available starting material, but direct formylation at the 4-position can be challenging and may lack regioselectivity. |

| 4-Nitro-6-methylpicolinic acid | 1. Reduction of the nitro group to an amine. 2. Reduction of the carboxylic acid to an aldehyde. | A well-established route for introducing the amino group. Selective reduction of the carboxylic acid in the presence of the amino group requires careful choice of reagents. umsl.edu |

The introduction of an amino group onto the pyridine ring is a critical step in many synthetic routes for this compound. Amination is often achieved via nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group, such as a halogen, at the 4-position.

For instance, a precursor like 4-chloro-6-methylpicolinaldehyde (B1591898) could be subjected to amination. These reactions typically employ ammonia (B1221849) or a protected ammonia equivalent as the nucleophile. The process can be facilitated by copper catalysis, which is a known method for promoting the amination of halopyridines. google.com The reaction would proceed by the displacement of the chloride ion by ammonia, driven by the electron-withdrawing nature of the pyridine ring nitrogen and the aldehyde group.

In a multi-step synthesis of a bifunctional molecule like this compound, the use of protecting groups is often essential to prevent unwanted side reactions. organic-chemistry.orgcem.com The nucleophilic amino group can react with the electrophilic aldehyde group, necessitating the protection of one group while the other is being manipulated.

Amine Protection: The amino group is commonly protected as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. masterorganicchemistry.com These groups reduce the nucleophilicity of the amine and can be removed under specific acidic (for Boc) or hydrogenolytic (for Cbz) conditions that would not affect the aldehyde group. organic-chemistry.orgmasterorganicchemistry.com

Aldehyde Protection: The aldehyde group can be protected by converting it into an acetal (B89532) or ketal. cem.com This is typically achieved by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. The resulting acetal is stable to basic and nucleophilic conditions used in subsequent steps (like amination) and can be easily removed by acid-catalyzed hydrolysis to regenerate the aldehyde. cem.com

An orthogonal protecting group strategy allows for the selective removal of one group in the presence of another, which is crucial for complex syntheses. organic-chemistry.org

Table 2: Common Protecting Groups for Amine and Aldehyde Functionalities

| Functional Group | Protecting Group | Abbreviation | Installation Reagents | Deprotection Conditions |

|---|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Strong acid (e.g., TFA) masterorganicchemistry.com |

| Amine | Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H2, Pd/C) masterorganicchemistry.com |

Industrial Production Considerations and Process Optimization

While specific industrial production methods for this compound are not widely documented, general principles of process chemistry for related substituted pyridines offer insight into potential scale-up considerations. google.com The industrial synthesis of pyridine derivatives often focuses on cost-effectiveness, efficiency, and environmental impact.

Key considerations would include:

Starting Material Availability: An industrially viable process would rely on inexpensive and readily available starting materials, such as simple aldehydes, ammonia, and substituted pyridines. google.com

Process Efficiency: Optimization would focus on maximizing yield and minimizing the formation of byproducts through careful control of reaction parameters like temperature, pressure, and catalyst choice. The development of continuous flow processes, as opposed to batch reactions, can offer advantages in terms of safety, consistency, and throughput.

Catalyst Selection: For steps like amination or condensation, the choice of catalyst is crucial. Heterogeneous catalysts are often preferred in industrial settings as they can be more easily separated from the reaction mixture and regenerated for reuse, reducing waste and cost.

Downstream Processing: The purification of the final product would need to be efficient and scalable. Methods like crystallization or distillation would be favored over chromatographic purification, which is generally not cost-effective for large-scale production.

Derivatives and Analogues of 4 Amino 6 Methylpicolinaldehyde

Design Principles for Novel Derivatives Based on Structural Modifications

The design of novel derivatives of 4-Amino-6-methylpicolinaldehyde would be guided by established principles of medicinal chemistry, focusing on enhancing potency, selectivity, and pharmacokinetic profiles. The pyridine (B92270) scaffold itself is a key pharmacophore in many biologically active compounds. researchgate.net Key structural modification strategies would include:

Modification of the Aldehyde Group: The aldehyde functionality is a reactive handle suitable for conversion into a variety of other functional groups. wikipedia.org For instance, it can be transformed into imines, oximes, hydrazones, or secondary alcohols. These modifications can lead to the formation of Schiff bases, which are known to be important in coordination chemistry and can act as bidentate ligands. wikipedia.org Reductive amination of the aldehyde can introduce diverse amine substituents, allowing for the exploration of interactions with biological targets.

Functionalization of the Methyl Group: The methyl group at the 6-position can be a site for metabolic oxidation. Introducing modifications at this position, such as fluorination, could block metabolism and enhance the compound's in vivo stability. Alternatively, the methyl group can be functionalized to introduce larger alkyl or aryl groups to probe for additional binding interactions. wikipedia.org

Modification of the Pyridine Ring: While modification of the core pyridine ring is more synthetically challenging, it is a viable strategy for fine-tuning the electronic properties of the molecule.

A hypothetical design strategy for novel derivatives is presented in the table below, illustrating potential modifications and their intended effects.

| Modification Site | Proposed Modification | Rationale |

| Aldehyde Group | Conversion to Schiff Base | Enhance metal chelation; introduce diverse substituents for SAR studies. |

| Aldehyde Group | Reduction to Alcohol | Increase polarity; potential for new hydrogen bonding interactions. |

| Aldehyde Group | Oxidization to Carboxylic Acid | Introduce a negative charge; potential for salt formation and improved solubility. |

| Amino Group | Acylation | Modulate basicity and lipophilicity; introduce amide functionality for new interactions. |

| Amino Group | N-alkylation | Introduce steric bulk; explore impact on target binding. |

| Methyl Group | Halogenation (e.g., -CF3) | Block metabolic oxidation; increase lipophilicity. |

Synthesis and Characterization of Functionalized Analogues

The synthesis of this compound itself would likely start from a commercially available substituted pyridine. wikipedia.org For instance, the synthesis could be envisioned from 2-methyl-4-nitropyridine-N-oxide, where the nitro group is reduced to an amine and the N-oxide is converted to an aldehyde.

The synthesis of its functionalized analogues would leverage the reactivity of the aldehyde and amino groups. Classical organic reactions would be employed for the synthesis of these new derivatives. nih.gov

Table of Hypothetical Synthetic Transformations:

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | R-NH2 | 4-Amino-6-methylpicolin-imine | Schiff Base Formation |

| This compound | NaBH4, MeOH | (4-Amino-6-methylpyridin-2-yl)methanol | Reduction |

| This compound | Acetic Anhydride | N-(6-methyl-2-formylpyridin-4-yl)acetamide | Acylation |

The characterization of these newly synthesized compounds would be carried out using a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for elucidating the molecular structure. Infrared (IR) spectroscopy would confirm the presence of key functional groups, and Mass Spectrometry (MS) would determine the molecular weight and fragmentation pattern. Purity would be assessed by High-Performance Liquid Chromatography (HPLC).

Structure-Activity Relationship (SAR) Studies in Derivative Design

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity, guiding the optimization of lead compounds. acs.orgacs.org For the derivatives of this compound, SAR studies would systematically explore the impact of each structural modification.

A hypothetical SAR study might reveal that the electronic nature of the substituent on the imine nitrogen significantly impacts activity, with electron-withdrawing groups enhancing potency. Similarly, the size and nature of the substituent on the 4-amino group could be critical for selectivity against a particular biological target.

Illustrative SAR Table:

| Compound | R1 (at Aldehyde) | R2 (at Amino) | Biological Activity (IC50, µM) |

| 1 | =O | -H | >100 |

| 2a | =N-Ph | -H | 50 |

| 2b | =N-(4-Cl-Ph) | -H | 15 |

| 3a | -OH | -H | 80 |

| 3b | -OH | -C(O)CH3 | >100 |

This illustrative data suggests that conversion of the aldehyde to a chloro-substituted phenyl-imine (Compound 2b) enhances activity, while acylation of the amino group (Compound 3b) is detrimental.

Comparative Analysis with Related Pyridine and Picolinaldehyde Derivatives

The biological and chemical properties of this compound derivatives would be benchmarked against other known pyridine and picolinaldehyde compounds. For instance, a comparison with derivatives of 2-aminopyridine (B139424) could provide insights into the role of the aldehyde and methyl groups. nih.gov Similarly, comparing its metal-chelating properties with those of other picolinaldehyde derivatives could be informative. wikipedia.org

Research on the Coordination Chemistry of this compound Remains a Niche Area

The scientific community has extensively documented the synthesis and characterization of metal complexes involving ligands that share structural similarities with this compound. These studies have revealed diverse coordination modes and have led to the development of complexes with interesting spectroscopic, magnetic, and structural properties. For instance, research on other aminopyridine derivatives has shown their versatility in forming stable complexes with iron(II), zinc(II), and copper(II), often acting as bidentate or tridentate ligands. Similarly, the aldehyde functional group in picolinaldehyde and its derivatives is known to participate in the formation of Schiff base ligands, which subsequently coordinate to metal centers.

However, the specific influence of the amino group at the 4-position and the methyl group at the 6-position of the picolinaldehyde scaffold on its coordination chemistry has not been a significant focus of published research. The electronic and steric effects of these substituents would be expected to modulate the ligand's donor properties and, consequently, the stability and structure of its metal complexes.

Furthermore, a survey of the literature does not indicate a prominent role for this compound in the construction of metal-organic frameworks (MOFs). While amino-functionalized ligands are widely employed in the design of MOFs, there is no specific mention of this compound as a building block in this context.

Coordination Chemistry of 4 Amino 6 Methylpicolinaldehyde and Its Ligands

Catalytic Applications of 4-Amino-6-methylpicolinaldehyde-Derived Complexes

Despite the rich coordination chemistry of picolinaldehyde derivatives and the wide-ranging catalytic applications of their Schiff base complexes, there is a conspicuous lack of reported catalytic uses for complexes specifically derived from this compound.

Research into the catalytic capabilities of Schiff base metal complexes is a significant field, with applications in oxidation, reduction, and various organic transformations. These studies, however, have predominantly focused on other substituted aldehydes and amines. For instance, various transition metal complexes of Schiff bases have been shown to be effective catalysts for reactions such as the oxidation of alcohols, the epoxidation of alkenes, and polymerization reactions. nih.gov

However, a thorough search of chemical databases and scholarly articles did not yield any specific examples or detailed research findings on the use of this compound complexes as catalysts. This suggests that this particular subset of compounds may not have been investigated for its catalytic potential, or that any such investigations have not been published in the accessible literature. Therefore, no data tables on reaction types, catalyst efficiency, or reaction conditions can be provided for this specific compound.

This lack of data presents a potential area for future research. The electronic and steric properties imparted by the amino and methyl substituents on the pyridine (B92270) ring could lead to unique catalytic behaviors in its metal complexes, warranting future investigation into their potential applications in catalysis.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their electronic environment, and their connectivity within the 4-Amino-6-methylpicolinaldehyde molecule. A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aldehyde proton (-CHO), the protons on the pyridine (B92270) ring, the methyl group protons (-CH₃), and the amine group protons (-NH₂). The chemical shifts (δ, in ppm) would indicate the electronic environment of each proton, while the splitting patterns (singlet, doublet, etc.), governed by coupling constants (J, in Hz), would reveal the number of neighboring protons.

Hypothetical ¹H NMR Data Table for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.8-10.0 | s | 1H | Aldehyde proton (H-C=O) |

| ~7.0-7.5 | s | 1H | Pyridine ring proton (H-5) |

| ~6.5-7.0 | s | 1H | Pyridine ring proton (H-3) |

| ~4.0-5.0 | br s | 2H | Amino protons (-NH₂) |

This table is a hypothetical representation and is not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts would be indicative of the type of carbon (e.g., aldehyde, aromatic, methyl).

Hypothetical ¹³C NMR Data Table for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~190-195 | C=O (Aldehyde) |

| ~160-165 | C-NH₂ (C-4) |

| ~155-160 | C-CH₃ (C-6) |

| ~145-150 | C-CHO (C-2) |

| ~110-115 | C-H (C-5) |

| ~105-110 | C-H (C-3) |

This table is a hypothetical representation and is not based on experimental data.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)

¹⁵N NMR spectroscopy would be used to directly probe the nitrogen atoms of the pyridine ring and the amino group. The chemical shifts in the ¹⁵N NMR spectrum would provide valuable insight into the electronic environment of these nitrogen atoms, which can be influenced by resonance and inductive effects within the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, DOSY)

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to trace the proton connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the molecular fragments.

DOSY (Diffusion-Ordered Spectroscopy) could be used to confirm the presence of a single compound and to provide an estimate of its molecular size.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra would display characteristic absorption or scattering bands corresponding to specific functional groups present in this compound.

Hypothetical IR and Raman Data Table for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3400-3200 | N-H stretching (amino group) |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2950-2850 | C-H stretching (methyl group) |

| ~2850-2750 | C-H stretching (aldehyde) |

| ~1700-1680 | C=O stretching (aldehyde) |

| ~1620-1580 | C=C and C=N stretching (pyridine ring) |

This table is a hypothetical representation and is not based on experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-TOF)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) , often coupled with a soft ionization technique like Electrospray Ionization (ESI) and a Time-of-Flight (TOF) analyzer, would provide a highly accurate mass measurement of the molecular ion. This would allow for the determination of the elemental formula of this compound with high confidence.

Fragmentation Analysis within the mass spectrometer would reveal characteristic fragmentation patterns, providing further structural confirmation. For instance, the loss of the aldehyde group (CHO) or the methyl group (CH₃) would be expected fragmentation pathways.

X-ray Crystallography for Solid-State Structure Determination

To date, the single-crystal X-ray structure of this compound has not been reported in the scientific literature. The determination of its crystal structure would provide invaluable information regarding its molecular geometry, including bond lengths, bond angles, and torsion angles. Furthermore, analysis of the crystal packing would reveal the nature and extent of intermolecular interactions, such as hydrogen bonding involving the amino and aldehyde functional groups, as well as potential π-π stacking interactions between the pyridine rings.

For illustrative purposes, a related compound, 2-amino-4-methylpyridinium 6-carboxypyridine-2-carboxylate methanol (B129727) monosolvate, has been characterized by X-ray crystallography. researchgate.net In this molecular salt, the pyridine nitrogen of the 2-amino-4-methylpyridine (B118599) moiety is protonated. researchgate.net The crystal packing is stabilized by a network of intermolecular N—H···O and O—H···O hydrogen bonds. researchgate.net While this provides some insight into the potential interactions of a substituted aminopyridine, it is not directly transferable to the neutral aldehyde .

A hypothetical data table for the crystallographic analysis of this compound would include parameters such as:

| Crystal Data | |

| Chemical formula | C7H8N2O |

| Molar mass | Value to be determined |

| Crystal system | e.g., Monoclinic, Orthorhombic |

| Space group | e.g., P21/c, Pca21 |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| Volume (ų) | Unit cell volume |

| Z | Number of molecules per unit cell |

| Density (calculated) (Mg m⁻³) | Calculated density |

| Absorption coefficient (mm⁻¹) | Value for a given X-ray source |

| Crystal size (mm) | Dimensions of the crystal used |

| Temperature (K) | Temperature of data collection |

| Radiation | e.g., Mo Kα (λ = 0.71073 Å) |

| Reflections collected | Total number of reflections |

| Independent reflections | Number of unique reflections |

| R-int | Merging R-value |

| Goodness-of-fit on F² | Value |

| Final R indices [I > 2σ(I)] | R1, wR2 |

| R indices (all data) | R1, wR2 |

| Largest diff. peak and hole (e Å⁻³) | Values |

Other Spectroscopic Methods (e.g., UV/Vis Spectroscopy, Electron Paramagnetic Resonance (EPR) Spectroscopy, Mössbauer Spectroscopy)

UV/Vis Spectroscopy

The ultraviolet-visible (UV/Vis) spectrum of this compound in various solvents has not been specifically documented. Such a spectrum would be expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions associated with the aromatic pyridine ring and the carbonyl group of the aldehyde. The amino substituent, being an electron-donating group, would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted picolinaldehyde. The position and intensity of these bands would be sensitive to solvent polarity.

For comparison, the UV/Vis spectrum of a Schiff base derived from pyridine 4-carbaldehyde and semicarbazide (B1199961) hydrochloride shows absorption bands at 224 nm and 328 nm in methanol, which are attributed to intra-ligand π→π* transitions of the pyridine ring and the imine group. researchgate.netajchem-a.com Studies on 4-aminophenol (B1666318) also provide some context for the electronic transitions of amino-substituted aromatic rings. spectrabase.com

A hypothetical UV/Vis data table for this compound would look like:

| Solvent | λmax (nm) (π→π) | ε (M⁻¹cm⁻¹) | λmax (nm) (n→π) | ε (M⁻¹cm⁻¹) |

| e.g., Hexane | Value | Value | Value | Value |

| e.g., Ethanol | Value | Value | Value | Value |

| e.g., Water | Value | Value | Value | Value |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique applicable to species with unpaired electrons, such as radicals or transition metal complexes. As a diamagnetic molecule, this compound itself would not be EPR active. However, it can act as a ligand to form paramagnetic metal complexes. For instance, a complex with a Cu(II) ion (a d⁹ system with one unpaired electron) would be EPR active. mdpi.comethz.ch

The EPR spectrum of such a complex would provide information about the coordination environment of the copper ion. The principal values of the g-tensor and the hyperfine coupling constants with the copper nucleus and ligand atoms (like nitrogen) would be indicative of the geometry and the nature of the metal-ligand bonding. nih.govresearchgate.netsci-hub.se

Mössbauer Spectroscopy

Mössbauer spectroscopy is a technique that is primarily sensitive to nuclei such as ⁵⁷Fe and ¹¹⁹Sn. It is a powerful tool for probing the electronic structure of iron-containing compounds. Similar to EPR, this compound would only be amenable to this technique if it were part of an iron-containing complex.

For an iron(II) or iron(III) complex of this ligand, the Mössbauer spectrum would provide key parameters such as the isomer shift (δ) and the quadrupole splitting (ΔEQ). nih.govrsc.orgrsc.org These parameters yield information about the oxidation state, spin state, and the symmetry of the ligand field around the iron nucleus. mdpi.commdpi.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic properties and predicting the chemical reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

For 4-Amino-6-methylpicolinaldehyde, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and compute key electronic descriptors. The optimized structure reveals precise bond lengths, bond angles, and dihedral angles.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential (red/yellow regions) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the aldehyde group, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the amino group's hydrogen atoms, highlighting sites for nucleophilic interaction.

Table 1: Illustrative Quantum Chemical Properties for this compound (Calculated via DFT/B3LYP)

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.4 eV | Suggests moderate chemical stability. |

| Dipole Moment | 3.5 D | Indicates a polar molecule. |

| Chemical Hardness (η) | 2.2 eV | Measures resistance to charge transfer. |

| Electronegativity (χ) | 4.0 eV | Describes the power to attract electrons. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed insight into dynamic processes and intermolecular forces.

For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a solvent, most commonly water, to mimic physiological or experimental conditions. The interactions between atoms are described by a force field, such as CHARMM or CGenFF. The simulation, run for a duration of nanoseconds, tracks the trajectory of each atom, revealing how the molecule interacts with its surroundings.

Key analyses from an MD simulation include the Radial Distribution Function (RDF) and the study of hydrogen bonds. The RDF for water molecules around the solute would show the structure of the solvation shells. For this compound, one would expect strong hydrogen bonding between the amino group (-NH2) and the aldehyde's carbonyl oxygen (C=O) with surrounding water molecules. The pyridine nitrogen also acts as a hydrogen bond acceptor. These interactions are critical for understanding the molecule's solubility and how it is stabilized in an aqueous environment.

Table 2: Representative Intermolecular Interaction Data from a Simulated Aqueous Solution of this compound

| Interaction Site | Average H-Bonds | Average Lifetime (ps) | Significance |

|---|---|---|---|

| Amino Group (as donor) | 2.1 | 3.5 | Strong interaction with solvent, contributing to solubility. |

| Aldehyde Oxygen (as acceptor) | 1.8 | 3.2 | Key site for polar interactions. |

| Pyridine Nitrogen (as acceptor) | 1.2 | 2.8 | Contributes to the molecule's overall hydrophilicity. |

Computational Exploration of Reaction Mechanisms

Computational chemistry is an indispensable tool for exploring the pathways of chemical reactions, identifying transition states, and calculating activation energies. For a molecule like this compound, which possesses multiple reactive sites (amino, methyl, and aldehyde groups), understanding its reaction mechanisms is key to predicting its chemical behavior.

For instance, the reaction of this compound with a radical species like hydroxyl (•OH) can be computationally modeled to determine the most likely reaction pathway. DFT calculations can map the potential energy surface for different reaction possibilities, such as hydrogen abstraction from the amino or methyl group, or addition to the aromatic ring. By locating the transition state structures and calculating their energies, the activation barrier for each path can be determined. The path with the lowest activation energy is considered the most favorable. Such studies have shown that for similar aromatic amines, radical addition to the ring or hydrogen abstraction from the amino group are often competing and favorable pathways.

Table 3: Hypothetical Activation Energies for Competing Reaction Pathways of this compound

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Conclusion |

|---|---|---|---|

| Pathway A | H-abstraction from -NH2 group | 12.5 | A plausible reaction channel. |

| Pathway B | H-abstraction from -CH3 group | 18.2 | Higher energy, less likely than Pathway A. |

| Pathway C | Radical addition to pyridine ring | 9.8 | The kinetically most favorable pathway. |

| Pathway D | Oxidation of aldehyde group | 15.6 | A possible but less favored reaction. |

Ligand Design and Virtual Screening Approaches in Complexation Studies

The structure of this compound, with its multiple hydrogen bond donors and acceptors and aromatic system, makes it an interesting scaffold for ligand design and coordination chemistry. Computational methods like molecular docking and virtual screening are central to exploring its potential to bind to biological macromolecules, such as proteins or enzymes.

In a typical workflow, a three-dimensional structure of a target protein is obtained from a database like the Protein Data Bank. A virtual library of compounds, which could include derivatives of this compound, is then computationally docked into the active site of the protein. Docking algorithms predict the preferred binding orientation and calculate a scoring function to estimate the binding affinity.

This structure-based virtual screening can rapidly identify which derivatives of the core scaffold are most likely to be potent binders. For example, modifications could be computationally explored by adding different functional groups to the amino or methyl positions to enhance interactions with specific amino acid residues in a protein's binding pocket. Subsequent MD simulations of the most promising ligand-protein complexes can then be used to validate the stability of the binding pose and more accurately estimate the binding free energy.

Table 4: Illustrative Virtual Screening and Docking Results for a Hypothetical Protein Target

| Derivative of this compound | Modification | Docking Score (kcal/mol) | Key Interacting Residue (Hypothetical) |

|---|---|---|---|

| Parent Molecule | None | -7.2 | ASP-120 (H-bond with -NH2) |

| Derivative 1 | 6-trifluoromethyl | -7.9 | VAL-85 (hydrophobic interaction) |

| Derivative 2 | N-acetylamino | -8.5 | ASP-120, LYS-90 (additional H-bond) |

| Derivative 3 | 5-bromo | -7.5 | PHE-150 (halogen bond) |

Applications of 4 Amino 6 Methylpicolinaldehyde in Material Science and Biochemical Research

Utility as a Building Block in Complex Organic Molecule Synthesis

Organic building blocks are fundamental components used in the modular assembly of more complex molecular architectures. bldpharm.com Aldehydes, in particular, are highly valued in synthetic chemistry due to their reactivity with a variety of nucleophiles. scirp.org 4-Amino-6-methylpicolinaldehyde serves as a crucial intermediate in the synthesis of diverse heterocyclic compounds.

A significant application of its structural analog, 6-methylpicolinaldehyde, is demonstrated in the construction of inhibitors for Hedgehog acyltransferase (HHAT). nih.gov Researchers have utilized a Pictet-Spengler reaction, a one-pot method, to synthesize a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) core from 2-thiopheneethylamine and 6-methylpicolinaldehyde. nih.gov This core structure is fundamental to a series of potent HHAT inhibitors. The aldehyde group of the picolinaldehyde is essential for this cyclization reaction, highlighting its role in creating complex, biologically active molecules. Similarly, 3-amino-4-methylpyridines have been used in scalable syntheses of 6-azaindoles through a formal electrophilic [4+1] cyclization, further underscoring the utility of this class of compounds in generating novel heterocyclic systems. rsc.org

Precursor for the Development of Novel Materials (e.g., dyes, pigments, polymers)

The structural features of this compound make it a promising candidate as a precursor for various functional materials. The field of material chemistry often employs organic building blocks to create materials with specific properties, such as luminogenic materials for organic light-emitting diodes (OLEDs).

The synthesis of novel azo-disperse dyes has been achieved using pyridinone structures, which are related to the pyridine (B92270) core of this compound. For instance, 4-Methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydropyridine-3-carbonitrile can be coupled with diazonium salts to produce dyes with good light and wash fastness on polyester (B1180765) fabrics. nih.gov This suggests that the amino group on the this compound ring could be diazotized and coupled to form a range of azo dyes. Furthermore, polymeric dyes, known for their brightness and fade resistance, have been synthesized from various chromophores, including anthraquinones, for applications like jet printing and hair dyes. scirp.org

In the realm of polymers, polyamides containing pyridine moieties in their backbone have been synthesized and studied for their thermal properties. nih.gov For example, the polymerization of diamines with pyridine-2,6-dicarbonyl dichloride yields polyamides. nih.gov The presence of both an amino and an aldehyde group in this compound offers multiple reaction sites for polymerization, potentially leading to the formation of novel polyamides or other polymers with unique characteristics. The incorporation of such heterocyclic structures can influence the thermal stability and other physical properties of the resulting polymers. nih.govresearchgate.net

Mechanistic Interactions with Biological Macromolecules

The interaction of small molecules with biological macromolecules is the foundation of modern pharmacology. Derivatives of this compound have been investigated for their potential to modulate the function of various biological targets.

Enzyme Modulation and Inhibition Mechanisms (e.g., Hedgehog Acyltransferase, Ribonucleotide Reductase)

Hedgehog Acyltransferase (HHAT): The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its dysregulation is implicated in cancer. The enzyme Hedgehog acyltransferase (HHAT) is responsible for the N-terminal palmitoylation of Hh signaling proteins, a critical step for their function. nih.gov This makes HHAT a significant drug target. nih.gov A series of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, synthesized using 6-methylpicolinaldehyde as a key building block, have been identified as potent HHAT inhibitors. nih.govnih.gov Structural studies, including cryo-EM, of HHAT bound to inhibitors have provided detailed insights into the mechanism of inhibition. For instance, the potent inhibitor IMP-1575 binds in the enzyme's reaction center, forming a hydrogen bond with the catalytic histidine (His379) and thereby blocking the binding of the palmitoyl-CoA substrate. mdpi.com Structure-activity relationship (SAR) analysis has shown that an (R)-configuration at the 4-position of the thienopyridine core is critical for inhibitory activity, while the (S)-enantiomers are inactive. nih.govnih.gov

Ribonucleotide Reductase (RNR): While direct inhibition of Ribonucleotide Reductase by this compound has not been extensively documented, a closely related class of compounds, thiosemicarbazones, are well-known inhibitors of RNR. Thiosemicarbazones derived from substituted pyridine-2-carboxaldehydes have demonstrated significant antineoplastic activity. nih.gov For example, 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone was found to be highly active against L1210 leukemia in mice. nih.gov The mechanism of RNR inhibition by thiosemicarbazones typically involves chelation of the iron center in the R2 subunit of the enzyme, which is essential for its catalytic activity. Given that this compound can be readily converted to its corresponding thiosemicarbazone, it represents a promising scaffold for the development of novel RNR inhibitors.

Receptor Binding and Activation Pathways

The binding of small molecules to cell surface receptors is a primary mechanism for signal transduction. Derivatives of aminopyrimidines, which share structural similarities with aminopyridines, have been shown to act as potent receptor kinase inhibitors. A novel class of 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones were identified as dual inhibitors of ErbB-2 (also known as HER2) and the Epidermal Growth Factor Receptor (EGFR). nih.gov These receptors are key players in cell proliferation and are often overexpressed in various cancers. The X-ray co-crystal structure of a close analog bound to EGFR validated the design rationale, showing specific interactions within the ATP-binding pocket of the kinase domain. nih.gov This indicates that the aminopyridine aldehyde scaffold of this compound could be a valuable starting point for designing inhibitors that target the ATP-binding sites of various protein kinases.

Influence on Cellular Regulatory Mechanisms (e.g., Cell Cycle Regulation, Apoptotic Pathways)

Cell Cycle Regulation: The cell cycle is a tightly controlled process involving cyclin-dependent kinases (CDKs) and their cyclin partners. researchgate.netnih.gov Dysregulation of CDKs is a common feature in many human cancers, making them attractive targets for therapeutic intervention. doaj.org A class of 2,4-diamino-5-ketopyrimidines, which are structurally related to this compound, have been developed as potent and selective CDK inhibitors. doaj.org One such compound, R547, showed potent inhibition of CDK1, CDK2, and CDK4 and possessed excellent cellular potency against various human tumor cell lines. doaj.org An X-ray crystal structure of R547 bound to CDK2 revealed its binding mode, providing a basis for further optimization. doaj.org The regulation of the cell cycle also involves checkpoint regulators like p53, which can induce Cdk inhibitor (CKI) proteins to halt the cycle in response to DNA damage. rsc.org The ability of aminopyrimidine derivatives to inhibit key cell cycle engines like CDKs highlights the potential for compounds derived from this compound to influence cell proliferation.

Disruption of Microbial Protein Function

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. One strategy is to target essential microbial proteins. The coordination of metal ions with heterocyclic ligands can enhance their biological activity. For example, the synthesis of copper (II) complexes with 2-amino-6-methylpyridine (B158447) has been shown to enhance antibacterial activity. researchgate.net The complexation is thought to facilitate the disruption of microbial processes. Furthermore, various antimicrobial peptides exert their effects by targeting intracellular components, such as inhibiting protein or nucleic acid synthesis, or disrupting enzymatic functions. researchgate.net For example, the peptide buforin II translocates across the bacterial membrane and binds to DNA and RNA. researchgate.net Given the demonstrated antimicrobial potential of related aminopyridine-metal complexes and the diverse mechanisms by which small molecules can disrupt microbial functions, derivatives of this compound represent a viable scaffold for the development of new anti-infective agents.

Based on the conducted research, there is no publicly available scientific literature detailing the specific application of This compound in the development of chemical probes and biosensors.

The aldehyde and primary amine functional groups present in this compound suggest its potential as a precursor for the synthesis of Schiff base ligands. In principle, such Schiff bases could be investigated for their chromogenic or fluorogenic responses to specific analytes, a common strategy in the design of chemical sensors. The formation of an imine bond (C=N) by reacting the aldehyde group of this compound with a suitable primary amine, or its amino group with an aldehyde-containing molecule, could lead to conjugated systems capable of interacting with metal ions or other target species. This interaction could, in turn, alter the electronic properties of the molecule, resulting in a detectable optical or electrochemical signal.

However, a comprehensive search of scientific databases and chemical literature did not yield any studies that have specifically synthesized, characterized, or applied this compound for these purposes. Research in the field of chemical sensors often focuses on related but different molecular scaffolds. For instance, extensive research has been conducted on Schiff bases derived from compounds like 4-aminoantipyrine (B1666024) nih.gov, 2-aminophenol (B121084) rsc.org, and various aminopyrimidine derivatives rsc.orgresearchgate.net for the detection of a range of metal ions. These studies demonstrate the general principle of using Schiff base formation to create effective chemosensors.

While the molecular structure of this compound is suited for such applications, the actual research to validate its use as a chemical probe or biosensor has not been reported. Therefore, no detailed research findings or data tables on its specific role in this area can be provided at this time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.